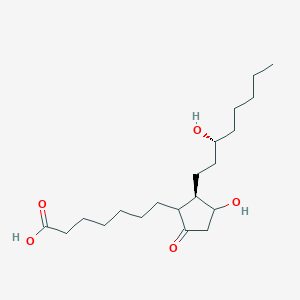

13,14-dihydro-15(R)-Prostaglandin E1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-[(2R)-3-hydroxy-2-[(3R)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16?,17-,19?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOINJQWXDTOSF-FXQQTDPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](CC[C@H]1C(CC(=O)C1CCCCCCC(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 13,14-dihydro-15(R)-Prostaglandin E1

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific mechanism of action of 13,14-dihydro-15(R)-Prostaglandin E1 is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-documented activities of its parent compound, Prostaglandin E1 (PGE1), and its more prevalent stereoisomer, 13,14-dihydro-15(S)-Prostaglandin E1. The mechanism outlined herein is inferred from these closely related structures and should be considered a putative framework for further investigation.

Introduction

This compound is a synthetic analog of 13,14-dihydro-PGE1, a primary and biologically active metabolite of Prostaglandin E1 (PGE1). A key structural feature of this compound is the hydroxyl group at the C-15 position in the R configuration, which is considered the "unnatural" form compared to the endogenously produced S configuration. Prostaglandins are a class of lipid compounds that exert diverse and potent hormone-like effects in a wide range of physiological and pathological processes. Understanding the precise mechanism of action of specific analogs like 13,14-dihydro-15(R)-PGE1 is crucial for the development of novel therapeutics with targeted activities.

This technical guide synthesizes the current understanding of PGE1 and its metabolites to propose a likely mechanism of action for the 15(R) analog, focusing on receptor interaction, downstream signaling pathways, and cellular effects.

Proposed Mechanism of Action

The biological effects of prostaglandins are mediated through their interaction with specific G protein-coupled receptors (GPCRs) on the cell surface. For Prostaglandin E1 and its metabolites, the primary targets are the prostaglandin E receptors, designated as EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to distinct intracellular signaling cascades, leading to a variety of cellular responses.

Receptor Binding and Specificity

While direct binding affinities for 13,14-dihydro-15(R)-PGE1 are not available, it is hypothesized to interact with the same family of EP receptors as PGE1 and its 15(S)-dihydro metabolite. The stereochemistry at the C-15 position is a critical determinant of biological activity, and it is plausible that the 15(R) configuration alters the binding affinity and selectivity for the different EP receptor subtypes compared to the 15(S) form.

Table 1: Comparative Binding Affinities of PGE1 for Mouse EP Receptors

| Receptor Subtype | Ligand | Dissociation Constant (Ki) |

| EP1 | PGE1 | ~36 nM |

| EP2 | PGE1 | ~10 nM |

| EP3 | PGE1 | ~1.1 nM |

| EP4 | PGE1 | ~2.1 nM |

Data for PGE1 is provided as a reference for the expected range of affinities.

Postulated Signaling Pathways

The activation of EP receptors by a prostaglandin analog initiates a cascade of intracellular events. Based on the known signaling of EP receptors, the binding of 13,14-dihydro-15(R)-PGE1 could trigger the following pathways:

-

EP1 Receptor (Gq-coupled): Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

EP2 and EP4 Receptors (Gs-coupled): Binding to these receptors activates the Gs alpha subunit, stimulating adenylyl cyclase (AC) to increase the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets.

-

EP3 Receptor (Gi-coupled): Activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The ultimate cellular effect of 13,14-dihydro-15(R)-PGE1 will depend on its relative affinity for these receptor subtypes and the specific repertoire of EP receptors expressed in a given cell type.

Caption: Putative signaling pathways for 13,14-dihydro-15(R)-PGE1.

Known and Inferred Cellular Effects

The better-characterized 13,14-dihydro-15(S)-PGE1 is known to be a potent inhibitor of ADP-induced platelet aggregation, with an efficacy comparable to PGE1. This effect is likely mediated through the activation of EP2 and/or EP4 receptors on platelets, leading to an increase in cAMP, which in turn inhibits platelet activation and aggregation. It is plausible that 13,14-dihydro-15(R)-PGE1 shares this anti-platelet activity, although the potency may differ.

Table 2: Anti-Platelet Aggregation Activity of PGE1 and its Metabolites

| Compound | Assay | IC50 |

| PGE1 | ADP-induced platelet aggregation in human platelet-rich plasma | ~40 nM |

| 13,14-dihydro-15(S)-PGE1 | ADP-induced platelet aggregation in human platelet-rich plasma | ~31 nM |

| 15-keto-13,14-dihydro-PGE1 | ADP-induced platelet aggregation in human platelet-rich plasma | 14.8 µg/mL |

Note: Data for 13,14-dihydro-15(R)-PGE1 is not available.

Other potential cellular effects, extrapolated from the known functions of PGE1, could include modulation of inflammation, regulation of smooth muscle tone, and effects on neurotransmission. The specific outcomes would be highly dependent on the cellular context and the expression profile of EP receptors.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of 13,14-dihydro-15(R)-PGE1, a series of in vitro experiments are required. The following outlines key experimental protocols.

Radioligand Binding Assays

Objective: To determine the binding affinity and selectivity of 13,14-dihydro-15(R)-PGE1 for the human EP1, EP2, EP3, and EP4 receptors.

Methodology:

-

Cell Culture: Stably transfect human embryonic kidney (HEK293) cells to express each of the individual human EP receptor subtypes.

-

Membrane Preparation: Harvest the cells and prepare cell membrane fractions by homogenization and centrifugation.

-

Competition Binding Assay: Incubate the cell membranes with a constant concentration of a high-affinity radioligand (e.g., [3H]-PGE2) and increasing concentrations of unlabeled 13,14-dihydro-15(R)-PGE1.

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Calculate the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Second Messenger Assays

Objective: To determine the functional consequence of receptor binding by measuring the modulation of intracellular second messengers.

Methodology:

-

cAMP Assay (for EP2, EP4, and EP3):

-

Culture HEK293 cells expressing EP2, EP4, or EP3 receptors.

-

Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of 13,14-dihydro-15(R)-PGE1.

-

Lyse the cells and measure intracellular cAMP levels using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Intracellular Calcium Mobilization Assay (for EP1):

-

Load HEK293 cells expressing the EP1 receptor with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Stimulate the cells with varying concentrations of 13,14-dihydro-15(R)-PGE1.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorometric imaging system.

-

Caption: Workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The mechanism of action of this compound is predicted to involve interaction with the family of EP receptors, leading to the modulation of intracellular cAMP and/or calcium levels. Its biological effects are likely to be similar to those of PGE1 and its 15(S)-dihydro metabolite, particularly in the context of platelet aggregation, but with potentially different potency and selectivity profiles due to its distinct stereochemistry.

Further research, employing the experimental protocols outlined in this guide, is essential to definitively establish the pharmacological profile of this compound. Such studies will not only illuminate the specific molecular interactions of this compound but also contribute to a deeper understanding of the structure-activity relationships of prostaglandin analogs, paving the way for the rational design of novel and more effective therapeutic agents.

An In-depth Technical Guide to the Cellular Signaling Pathway of 13,14-dihydro-15(R)-Prostaglandin E1

Disclaimer: Direct experimental data on the cellular signaling pathway of 13,14-dihydro-15(R)-Prostaglandin E1 is limited in publicly available scientific literature. This guide is constructed based on the well-established signaling pathways of its parent compound, Prostaglandin E1 (PGE1), due to their structural similarity. The described pathways and quantitative data should therefore be considered putative for this compound and serve as a framework for future research.

Introduction

This compound is a synthetic analog of 13,14-dihydro-PGE1, a metabolite of the naturally occurring Prostaglandin E1 (PGE1). PGE1 is a member of the eicosanoid family of signaling molecules and exerts a wide range of physiological and pathological effects, including vasodilation, modulation of inflammation, and regulation of smooth muscle contraction. Understanding the cellular signaling pathways of PGE1 and its analogs is crucial for researchers in pharmacology, cell biology, and drug development. This technical guide provides a comprehensive overview of the inferred cellular signaling pathway of this compound, based on the known interactions of PGE1 with its receptors and subsequent downstream signaling cascades.

Receptor Interaction and G-Protein Coupling

Prostaglandin E1 interacts with a family of four G-protein coupled receptors (GPCRs) known as the E-prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. It is highly probable that this compound also interacts with these receptors. Each EP receptor subtype is coupled to a different class of heterotrimeric G-proteins, leading to the activation of distinct intracellular signaling pathways.

-

EP1 Receptor: Coupled to Gq/11 proteins.

-

EP2 Receptor: Coupled to Gs proteins.

-

EP3 Receptor: Primarily coupled to Gi proteins, although some isoforms can also couple to Gs and G12/13.

-

EP4 Receptor: Coupled to Gs proteins.

The affinity of PGE1 for these receptors varies, which contributes to the diverse biological responses elicited by this prostaglandin.

Quantitative Data: Prostaglandin E1 Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of Prostaglandin E1 for the different mouse EP receptor subtypes. This data provides a quantitative basis for understanding the potential receptor interactions of this compound.

| Receptor Subtype | Ligand | Ki (nM) | Cell Type |

| EP1 | PGE1 | 36 | CHO cells |

| EP2 | PGE1 | 10 | CHO cells |

| EP3 | PGE1 | 1.1 | CHO cells |

| EP4 | PGE1 | 2.1 | CHO cells |

Cellular Signaling Pathways

The activation of EP receptors by a ligand such as this compound is expected to initiate the following signaling cascades:

EP1 Receptor Signaling (Gq Pathway)

Activation of the EP1 receptor leads to the dissociation of the Gq protein alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

EP2 and EP4 Receptor Signaling (Gs Pathway)

Binding of a ligand to EP2 and EP4 receptors activates the stimulatory G-protein, Gs. The alpha subunit of Gs then activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP acts as a second messenger and activates protein kinase A (PKA). PKA, in turn, phosphorylates various downstream effector proteins, leading to cellular responses such as vasodilation and inhibition of inflammation.

EP3 Receptor Signaling (Gi Pathway)

The EP3 receptor is unique in that it primarily couples to the inhibitory G-protein, Gi. Activation of the EP3 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This counteracts the effects of Gs-coupled receptors and leads to cellular responses such as inhibition of neurotransmitter release and smooth muscle contraction in some tissues.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the signaling pathways of prostaglandins. These protocols can be adapted for the study of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Materials:

-

Cells or membranes expressing the EP receptor of interest.

-

Radiolabeled prostaglandin (e.g., [3H]PGE1 or a custom synthesized radiolabeled 13,14-dihydro-15(R)-PGE1).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Preparation of Cell Membranes: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Binding Reaction: In a microcentrifuge tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (13,14-dihydro-15(R)-PGE1). Include a control with no unlabeled ligand (total binding) and a control with a high concentration of unlabeled PGE1 (non-specific binding).

-

Incubation: Incubate the reaction tubes at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This separates the bound ligand (on the filter) from the unbound ligand (in the filtrate).

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the Ki value.

cAMP Measurement Assay

This assay is used to measure changes in intracellular cAMP levels in response to receptor activation.

Materials:

-

Cells expressing the EP receptor of interest (EP2, EP3, or EP4).

-

This compound.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF, or LANCE-based kits).

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time (e.g., 15 minutes). Include a vehicle control.

-

Cell Lysis: Lyse the cells according to the instructions of the chosen cAMP assay kit.

-

cAMP Detection: Perform the cAMP assay following the manufacturer's protocol. This typically involves a competitive immunoassay where the cAMP in the cell lysate competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the concentration of cAMP in the cell lysates. Plot the cAMP concentration as a function of the ligand concentration to determine the EC50 (for EP2/EP4) or IC50 (for EP3).

Intracellular Calcium Imaging

This technique is used to measure changes in intracellular calcium concentration following the activation of Gq-coupled receptors like EP1.

Materials:

-

Cells expressing the EP1 receptor.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

This compound.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes or plates suitable for fluorescence imaging.

-

Dye Loading: Prepare a loading solution containing the calcium indicator dye and Pluronic F-127 in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes.

-

Washing: Wash the cells with fresh HBSS to remove excess dye.

-

Baseline Measurement: Place the plate on the fluorescence microscope or plate reader and record the baseline fluorescence for a short period.

-

Stimulation: Add this compound to the cells while continuously recording the fluorescence.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated. The data is typically presented as the change in fluorescence (ΔF) over the baseline fluorescence (F0), or as the ratio change.

Conclusion

The cellular signaling pathway of this compound is predicted to be mediated through the four EP receptor subtypes, leading to the activation of Gq, Gs, and Gi signaling cascades. This guide provides a detailed, albeit inferred, framework for understanding these pathways, supported by quantitative data from its parent compound, PGE1, and comprehensive experimental protocols. Researchers and drug development professionals can utilize this information to design experiments aimed at characterizing the specific pharmacological profile of this compound and exploring its therapeutic potential. Direct investigation into the receptor binding affinities and downstream functional effects of this specific analog is warranted to confirm and expand upon the putative pathways outlined herein.

An In-depth Technical Guide on Prostaglandin E1 Receptor Binding Affinity with a Focus on 13,14-dihydro-15(R)-Prostaglandin E1

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the receptor binding characteristics of Prostaglandin E1 (PGE1) and its derivatives, with a specific focus on the current state of knowledge regarding 13,14-dihydro-15(R)-Prostaglandin E1. Due to a lack of specific binding affinity data for 13,14-dihydro-15(R)-PGE1 in publicly available literature, this document summarizes the binding profiles of closely related and parent compounds to provide a comparative context. Furthermore, it details the experimental protocols necessary for determining such binding affinities and visualizes the associated signaling pathways and experimental workflows.

Introduction to Prostaglandin E Receptors and Ligands

Prostaglandin E2 (PGE2) is a principal mediator in various physiological and pathological processes, exerting its effects through four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1] These receptors exhibit distinct tissue distribution and couple to different intracellular signaling pathways, leading to a wide range of cellular responses.[1] Prostaglandin E1 (PGE1), a closely related endogenous prostanoid, also interacts with these receptors. The metabolic products of these prostaglandins, such as 13,14-dihydro-PGE1, are also biologically active and their receptor interactions are of significant interest in pharmacology and drug development. This compound is a synthetic analog of the natural metabolite, and understanding its receptor binding profile is crucial for elucidating its potential therapeutic effects.

Quantitative Binding Affinity Data

As of the latest literature review, specific quantitative binding affinity data (such as Ki, Kd, or IC50 values) for this compound at the EP receptor subtypes are not available. However, data for the parent compound PGE1, its major metabolite 13,14-dihydro-PGE1, and the related prostaglandin PGE2 are presented below to serve as a reference for potential binding characteristics.

| Ligand | Receptor Subtype | Species | Assay Type | Affinity Metric | Value (nM) | Reference |

| PGE1 | EP4 | Human | [3H]-PGE2 Competition | Ki | 1.45 ± 0.24 | [2] |

| 13,14-dihydro-PGE1 | EP4 | Human | [3H]-PGE2 Competition | Ki | 3.07 ± 0.29 | [2] |

| PGE1 | Platelet Receptors | Human | ADP-induced Aggregation | IC50 | 40 | [3] |

| 13,14-dihydro-PGE1 | Platelet Receptors | Human | ADP-induced Aggregation | IC50 | 31 | [3] |

| PGE2 | EP1 | - | Radioligand Binding | Ki / Kd | ~10-20 | [1] |

| PGE2 | EP2 | Human | Radioligand Binding | Ki | 4.9 | [4] |

| PGE2 | EP3 | - | Radioligand Binding | Ki | <1 | [4] |

| PGE2 | EP4 | Human | [3H]-PGE2 Saturation | Kd | 0.72 ± 0.12 | [2] |

| PGE2 | EP4 | Human | [3H]-PGE2 Competition | Ki | 0.75 ± 0.03 | [2] |

Experimental Protocols for Receptor Binding Assays

The following sections detail a generalized yet comprehensive protocol for determining the binding affinity of a test compound, such as 13,14-dihydro-15(R)-PGE1, to prostaglandin receptors using a competitive radioligand binding assay.

Membrane Preparation from Cells or Tissues

-

Cell Culture and Harvesting: Cells stably or transiently expressing the human EP receptor subtype of interest (e.g., HEK-293 cells) are cultured to a high density. The cells are then washed with ice-cold phosphate-buffered saline (PBS) and harvested by scraping or gentle centrifugation.[5]

-

Homogenization: The cell pellet or minced tissue is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6] Homogenization is performed using a Dounce or Polytron homogenizer on ice.

-

Centrifugation: The homogenate is first centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.[6] The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 - 43,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.[5][6]

-

Washing and Storage: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in a storage buffer containing a cryoprotectant like 10% sucrose, aliquoted, and stored at -80°C until use.[5][6]

-

Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[6]

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the target receptor.

-

Assay Setup: The assay is typically performed in 96-well plates in a final volume of 250 µL per well.[6]

-

Reagent Addition: To each well, the following are added in order:

-

150 µL of the membrane preparation (containing a specific amount of protein, e.g., 3-20 µg for cell membranes).[6]

-

50 µL of the unlabeled test compound at various concentrations (to generate a dose-response curve) or buffer for total binding. For non-specific binding, a high concentration of an unlabeled standard ligand is added.

-

50 µL of the radioligand (e.g., [3H]-PGE2) at a fixed concentration, typically near its Kd value.[6]

-

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[6]

-

Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[6] This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are quickly washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[6]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Visualizations of Signaling Pathways and Experimental Workflows

Prostaglandin E Receptor Signaling Pathways

The four EP receptor subtypes couple to different G-proteins and activate distinct downstream signaling cascades.

Caption: Prostaglandin E Receptor Signaling Pathways.

Experimental Workflow for Competitive Binding Assay

The logical flow of a competitive radioligand binding assay, from preparation to data analysis, is outlined below.

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

- 1. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 13,14-dihydro-Prostaglandin E1 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 13,14-dihydro-Prostaglandin E1 (13,14-dihydro-PGE1) and its analogs. This document details the core aspects of their pharmacology, experimental protocols, and the logical workflow of their development, presented in a manner accessible to professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Biological Significance

13,14-dihydro-Prostaglandin E1 is a principal and biologically active metabolite of Prostaglandin E1 (PGE1), also known as Alprostadil.[1] Its discovery was significant as it demonstrated comparable, and in some cases, more potent biological activity than its parent compound.[2] This finding opened a new avenue for the development of PGE1 analogs with potentially improved therapeutic profiles.

The primary biological activities of 13,14-dihydro-PGE1 and its analogs revolve around their potent inhibition of platelet aggregation and their role in vasodilation through the activation of adenylate cyclase.[2][3] These properties make them attractive candidates for the treatment of cardiovascular conditions such as thrombosis and peripheral artery disease.

Quantitative Biological Data

The biological activity of 13,14-dihydro-PGE1 and its analogs is typically quantified through in vitro assays that measure their ability to inhibit platelet aggregation and stimulate the production of cyclic AMP (cAMP) via adenylate cyclase activation. The following table summarizes key quantitative data for 13,14-dihydro-PGE1 and related compounds.

| Compound | Assay | System | Potency | Reference |

| 13,14-dihydro-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | IC50: 31 nM | [2] |

| 13,14-dihydro-PGE1 | ADP-induced Platelet Aggregation | Washed Human Platelets | IC50: 21 nM | [2][4] |

| PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | IC50: 40 nM | [2][4] |

| 13,14-dihydro-PGE1 | Adenylate Cyclase Activation | NCB-20 Hybrid Cells | Kact: 668 nM | [2][4] |

| 13,14-dihydro-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ID50: 10.8 ng/mL | [3] |

| PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ID50: 8.25 ng/mL | [3] |

| 15-keto-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ID50: 16.2 µg/mL | [3] |

| 15-keto-13,14-dihydro-PGE1 | ADP-induced Platelet Aggregation | Human Platelet-Rich Plasma (PRP) | ID50: 14.8 µg/mL | [3] |

Signaling Pathways

The biological effects of 13,14-dihydro-PGE1 and its analogs are mediated through their interaction with E-type prostanoid (EP) receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors triggers distinct intracellular signaling cascades. The primary pathway for the vasodilatory and anti-aggregatory effects involves the activation of EP2 and EP4 receptors, which couple to the Gs alpha subunit of the G-protein complex. This leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), leading to downstream phosphorylation events that result in smooth muscle relaxation and inhibition of platelet activation.

Conversely, interaction with the EP1 receptor couples to the Gq alpha subunit, activating Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC). The EP3 receptor can couple to Gi, which inhibits adenylate cyclase, thereby reducing cAMP levels.

Experimental Protocols

Synthesis of 13,14-dihydro-Prostaglandin E1 Analogs

General Synthetic Scheme:

-

Synthesis of the Cyclopentanone Core: This typically starts from a chiral precursor to establish the correct stereochemistry of the hydroxyl and side-chain attachment points on the cyclopentanone ring.

-

Synthesis of the Alpha- and Omega-Side Chains: The two side chains are prepared with the desired functional groups and stereochemistry. For 13,14-dihydro analogs, the double bond in the omega-side chain is reduced.

-

Coupling Reactions: The side chains are attached to the cyclopentanone core using reactions such as Wittig or Horner-Wadsworth-Emmons reactions for the alpha-chain and organocuprate addition for the omega-chain.

-

Purification and Characterization: The final product is purified using chromatographic techniques (e.g., HPLC) and its structure is confirmed by spectroscopic methods (e.g., NMR, MS).

In Vitro Inhibition of Platelet Aggregation

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by an agonist such as adenosine diphosphate (ADP).

Materials:

-

Human whole blood collected in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.

-

ADP solution.

-

Test compounds (13,14-dihydro-PGE1 analogs) dissolved in a suitable solvent (e.g., DMSO).

-

Aggregometer.

Procedure:

-

Prepare PRP and PPP from human whole blood.

-

Adjust the platelet count of the PRP to a standardized concentration using PPP.

-

Pre-warm the PRP sample to 37°C in the aggregometer.

-

Add a specific concentration of the test compound or vehicle control to the PRP and incubate for a defined period.

-

Initiate platelet aggregation by adding a sub-maximal concentration of ADP.

-

Monitor the change in light transmittance through the sample over time using the aggregometer.

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.

-

IC50 values are determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Adenylate Cyclase Activation Assay

This assay quantifies the ability of a compound to stimulate the production of cAMP in a cell-based system.

Materials:

-

Cultured cells expressing the target EP receptor (e.g., NCB-20 hybrid cells).

-

Test compounds (13,14-dihydro-PGE1 analogs).

-

Cell lysis buffer.

-

cAMP enzyme immunoassay (EIA) kit.

Procedure:

-

Plate the cells in a multi-well plate and grow to a suitable confluency.

-

Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Add various concentrations of the test compound or vehicle control to the wells and incubate at 37°C for a specified time.

-

Terminate the reaction and lyse the cells.

-

Measure the concentration of cAMP in the cell lysates using a competitive EIA kit according to the manufacturer's instructions.

-

The amount of cAMP produced is quantified by comparison to a standard curve.

-

EC50 or Kact values are determined by plotting the cAMP concentration against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental and Logical Workflows

The discovery and development of novel 13,14-dihydro-PGE1 analogs follow a structured workflow that integrates chemical synthesis with biological evaluation.

This workflow begins with the identification of a biological target, followed by the generation of a lead compound. Subsequent structure-activity relationship (SAR) studies guide the chemical synthesis of a library of analogs, which are then screened for improved potency, selectivity, and pharmacokinetic properties. The most promising candidates from these in vitro studies are then advanced to in vivo animal models to assess their efficacy and safety before consideration for clinical trials.

References

- 1. Formation of biologically active 13,14-dihydro-prostaglandin E1 during intravenous infusion of prostaglandin E1 in newborns with ductus arteriosus-dependent congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

The Crucial Role of 15(R)-Hydroxyl Stereospecificity in Prostaglandin E1 Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin E1 (PGE1) and its analogs are potent lipid mediators that elicit a wide range of physiological and pharmacological effects by interacting with a family of G-protein coupled receptors known as EP receptors. The biological activity of these molecules is exquisitely sensitive to their three-dimensional structure, with subtle changes in stereochemistry often leading to dramatic differences in receptor binding affinity, potency, and downstream signaling. This technical guide delves into the critical importance of the stereochemistry at the C-15 position of the prostaglandin scaffold, specifically focusing on the 15(R)-hydroxyl group in PGE1 analogs. While the naturally occurring and generally more potent epimer is the 15(S) form, the 15(R) epimer, often considered the "unnatural" isomer, plays a significant role in research and drug development, serving as a tool to understand receptor-ligand interactions and, in some cases, exhibiting unique pharmacological profiles.

This guide will provide a comprehensive overview of the synthesis, biological evaluation, and signaling pathways related to the stereospecificity of the 15(R)-hydroxyl group in PGE1 analogs. We will present available quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding of this fundamental aspect of prostaglandin pharmacology.

Signaling Pathways of Prostaglandin E1

PGE1 exerts its effects by binding to four distinct EP receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to different intracellular signaling cascades, leading to a variety of cellular responses.

-

EP1 Receptor: Primarily coupled to Gq proteins, its activation leads to an increase in intracellular calcium levels, often associated with smooth muscle contraction.

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins, activating adenylyl cyclase and increasing intracellular cyclic AMP (camp) levels. This pathway is typically involved in vasodilation, inflammation, and immune modulation.

-

EP3 Receptor: This receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

The stereochemistry of the hydroxyl group at the C-15 position is a critical determinant of how a PGE1 analog will interact with these receptors and, consequently, which signaling pathways will be activated.

Signaling pathways activated by PGE1 analogs via EP receptors.

Stereoselective Synthesis of 15(R)-PGE1 Analogs

The synthesis of specific prostaglandin epimers requires precise stereochemical control. The preparation of 15(R)-PGE1 analogs often involves the stereospecific reduction of a 15-keto precursor.

A general strategy for the synthesis of prostaglandins involves the "Corey lactone," a key intermediate that allows for the construction of the prostaglandin skeleton. To achieve the desired 15(R) stereochemistry, a stereoselective reducing agent is employed in the final steps of the synthesis to convert the 15-keto group to the 15(R)-hydroxyl group.

General workflow for the synthesis of 15(R)-PGE1 analogs.

Quantitative Comparison of 15(R) vs. 15(S) PGE1 Analogs

The biological activity of PGE1 analogs is highly dependent on the stereochemistry at the C-15 position. While comprehensive quantitative data directly comparing the 15(R) and 15(S) epimers across all EP receptor subtypes is not extensively available in a single source, the general consensus in the literature is that the 15(S) epimer is significantly more potent. The 15(R) epimer often exhibits much lower binding affinity and, consequently, reduced biological activity.

Table 1: Receptor Binding Affinity (Ki) of PGE1 Epimers (Note: The following data is illustrative and compiled from various sources. Direct comparative studies are limited.)

| Compound | EP1 (Ki, nM) | EP2 (Ki, nM) | EP3 (Ki, nM) | EP4 (Ki, nM) |

| 15(S)-PGE1 | ~40 | Data not available | Data not available | Data not available |

| 15(R)-PGE1 | Significantly > 1000 | Data not available | Data not available | Data not available |

Table 2: Functional Potency (EC50) of PGE1 Epimers (Note: The following data is illustrative and compiled from various sources. Direct comparative studies are limited.)

| Compound | EP1 (EC50, nM) (Calcium Mobilization) | EP2 (EC50, nM) (cAMP Accumulation) | EP3 (EC50, nM) (cAMP Inhibition) | EP4 (EC50, nM) (cAMP Accumulation) |

| 15(S)-PGE1 | ~50 | Data not available | Data not available | Data not available |

| 15(R)-PGE1 | >10,000 | Data not available | Data not available | Data not available |

Experimental Protocols

Radioligand Binding Assay for EP Receptors

This protocol describes a competitive binding assay to determine the affinity of 15(R) and 15(S) PGE1 analogs for EP receptors.

The Impact of 13,14-dihydro-15(R)-PGE1 on cAMP Production: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced effects of prostaglandin E1 (PGE1) analogs on intracellular signaling is critical for advancing therapeutic strategies. This technical guide provides a comprehensive overview of the known and extrapolated effects of 13,14-dihydro-15(R)-PGE1 on cyclic adenosine monophosphate (cAMP) production, addressing its mechanism of action, experimental evaluation, and the current landscape of available data.

While direct and extensive research on the specific stereoisomer 13,14-dihydro-15(R)-PGE1 is limited in the public domain, its biological activity can be largely inferred from its parent compound, PGE1, and its more extensively studied metabolite, 13,14-dihydro-PGE1 (with the natural 15(S) configuration). Prostaglandin E1 is a well-established activator of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][2] This signaling cascade is central to many of PGE1's physiological effects, including vasodilation and inhibition of platelet aggregation.[3]

Core Signaling Pathway: PGE1 and its Analogs

Prostaglandin E1 exerts its effects by binding to specific G-protein coupled receptors (GPCRs) known as EP receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4.[2] The stimulation of cAMP production is primarily mediated through the activation of EP2 and EP4 receptors, which are coupled to the stimulatory G-protein, Gs.[2] Upon ligand binding, the Gs protein activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2] Conversely, the EP3 receptor is typically coupled to the inhibitory G-protein, Gi, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels. The EP1 receptor is coupled to Gq, which activates the phospholipase C pathway, leading to an increase in intracellular calcium.[4]

The metabolic reduction of the 13,14 double bond to form 13,14-dihydro-PGE1 is a key step in the in vivo processing of PGE1.[5] This metabolite retains significant biological activity and is known to be a potent inhibitor of platelet aggregation.[3][6] The stereochemistry at the C-15 position is crucial for biological activity, with the natural (S) configuration being the more active form for many prostaglandin actions. The (R) configuration, as in 13,14-dihydro-15(R)-PGE1, is considered "unnatural" and may exhibit different potency or receptor selectivity.[7]

Quantitative Data on PGE1 and Related Compounds

| Compound | Cell Type | Assay Type | Parameter | Value | Reference |

| Prostaglandin E1 (PGE1) | Human Platelets | Adenylate Cyclase Activity | EC50 | 0.8 µM | [8] |

| Prostaglandin E1 (PGE1) | Human Platelets | Receptor Binding (High Affinity) | K_D | 13 nM | [8] |

| Prostaglandin E1 (PGE1) | Human Platelets | Receptor Binding (Low Affinity) | K_D | 2 µM | [8] |

| 13,14-dihydro-PGE1 | Human Platelets | Platelet Aggregation Inhibition (ADP-induced) | IC50 | 31 nM | [9] |

Experimental Protocols for cAMP Measurement

The following provides a generalized protocol for assessing the impact of a test compound, such as 13,14-dihydro-15(R)-PGE1, on intracellular cAMP levels. This protocol is based on standard competitive immunoassay principles.

Cell Culture and Treatment

-

Cell Line Selection: Choose a cell line endogenously expressing EP receptors (e.g., HEK293, CHO cells) or a cell line transiently or stably transfected to express specific EP receptor subtypes (EP2, EP4).

-

Cell Seeding: Plate cells in a 96-well or 384-well microplate at a predetermined density to achieve a confluent monolayer on the day of the experiment.

-

Compound Preparation: Prepare a stock solution of 13,14-dihydro-15(R)-PGE1 in a suitable solvent (e.g., DMSO, ethanol). Create a serial dilution of the compound in an appropriate assay buffer.

-

Cell Stimulation:

-

Remove the culture medium from the cells.

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP and incubate for a specified time.

-

Add the various concentrations of 13,14-dihydro-15(R)-PGE1 to the wells. Include a positive control (e.g., forskolin, a direct activator of adenylyl cyclase) and a vehicle control.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis and cAMP Quantification

-

Cell Lysis: After the incubation period, lyse the cells using a lysis buffer provided with the cAMP assay kit. This step releases the intracellular cAMP.

-

cAMP Assay: Utilize a commercially available cAMP assay kit (e.g., HTRF, ELISA, AlphaScreen). These assays are typically based on a competitive binding principle where endogenous cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Plot the cAMP concentration against the log of the agonist (13,14-dihydro-15(R)-PGE1) concentration to generate a dose-response curve.

-

Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values from the dose-response curve using non-linear regression analysis.

-

Visualizing the Signaling Pathway and Experimental Workflow

To aid in the conceptualization of the underlying mechanisms and experimental procedures, the following diagrams are provided.

Caption: Signaling pathway of PGE1 analogs via EP2/EP4 receptors to stimulate cAMP production.

Caption: Experimental workflow for measuring the effect of 13,14-dihydro-15(R)-PGE1 on cAMP production.

Conclusion and Future Directions

While the direct pharmacological profile of 13,14-dihydro-15(R)-PGE1 on cAMP production remains to be fully elucidated, its structural similarity to PGE1 and its primary metabolite suggests that it likely acts as an agonist at EP2 and/or EP4 receptors, leading to an increase in intracellular cAMP. The "unnatural" R configuration at the C-15 position may influence its potency and receptor selectivity compared to the 15(S) epimer. Further research, employing the experimental protocols outlined in this guide, is necessary to precisely quantify the effects of this specific analog. Such studies will be invaluable for understanding its potential therapeutic applications and for the rational design of novel prostaglandin-based drugs.

References

- 1. Prostaglandin E1 action on adenylate cyclase activity and membrane lipids in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. LIPID MAPS [lipidmaps.org]

- 9. Prostaglandin E antagonist activity of 11, 15-bisdeoxy prostaglandin E1 and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 13,14-dihydro-15(R)-PGE1 and Its Interaction with Platelet Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prostaglandin E1 (PGE1) metabolite, 13,14-dihydro-15(R)-PGE1, and its role in modulating platelet activation. Prostaglandins are critical signaling molecules in hemostasis and thrombosis. PGE1 is a potent inhibitor of platelet aggregation, and its metabolites can also exhibit biological activity. This document details the known signaling pathways of PGE1 and its derivatives, presents available quantitative data on their anti-platelet effects, and provides detailed experimental protocols for studying these interactions. Particular attention is given to the cAMP-dependent inhibitory pathways. This guide is intended to be a valuable resource for researchers and professionals in the fields of hematology, pharmacology, and drug development.

Introduction

Platelet activation is a critical process in the formation of hemostatic plugs at sites of vascular injury. However, uncontrolled platelet aggregation can lead to pathological thrombosis, a primary cause of cardiovascular events such as myocardial infarction and stroke. Consequently, the signaling pathways that regulate platelet function are key targets for anti-thrombotic therapies.

Prostaglandin E1 (PGE1) is an endogenous eicosanoid that potently inhibits platelet activation. Its primary mechanism of action is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several intracellular proteins, ultimately leading to the inhibition of platelet aggregation and secretion.

PGE1 is rapidly metabolized in vivo. One of its major metabolites is 13,14-dihydro-PGE1. This guide focuses on a specific synthetic analog, 13,14-dihydro-15(R)-PGE1, which is characterized by the unnatural R configuration of the hydroxyl group at the C-15 position[1]. Understanding the biological activity of this specific stereoisomer is crucial for the development of novel anti-platelet agents with potentially improved stability and efficacy. While specific data for the 15(R) isomer is limited, this guide will draw upon the extensive knowledge of PGE1 and its natural metabolites to provide a thorough understanding of its likely mechanisms of action.

Signaling Pathways of PGE1 and its Metabolites in Platelets

The effects of PGE1 and its metabolites on platelet function are primarily mediated through a dual-receptor system that finely tunes intracellular cAMP levels.

Inhibitory Signaling via the IP Receptor

The primary inhibitory pathway for PGE1 in platelets is initiated by its binding to the prostacyclin (IP) receptor, a Gs protein-coupled receptor (GPCR)[2]. This interaction triggers a signaling cascade:

-

Activation of Adenylyl Cyclase: The activated Gαs subunit of the G-protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to a significant increase in intracellular cAMP levels[3].

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates a range of downstream targets that inhibit platelet activation. A key substrate is the Vasodilator-Stimulated Phosphoprotein (VASP), which is involved in actin cytoskeletal dynamics and the regulation of platelet shape change and aggregation.

Modulatory Signaling via the EP3 Receptor

In addition to the inhibitory IP receptor, PGE1 can also bind to the EP3 receptor, a Gi protein-coupled receptor[4]. Activation of the EP3 receptor has an opposing effect on cAMP levels:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit of the G-protein inhibits adenylyl cyclase.

-

Decreased cAMP Levels: This leads to a reduction in intracellular cAMP, which can potentiate platelet aggregation in response to other agonists.

The overall effect of PGE1 and its metabolites on platelet function is therefore determined by the balance of signaling through the IP and EP3 receptors.

Quantitative Data

Table 1: Inhibitory Effects of PGE1 and its Metabolites on ADP-Induced Platelet Aggregation

| Compound | IC50 (Platelet-Rich Plasma) | IC50 (Washed Platelets) | Reference |

| PGE1 | 8.25 ng/mL | - | [5] |

| 13,14-dihydro-PGE1 | 10.8 ng/mL | - | [5] |

| 13,14-dihydro-PGE1 | 31 nM | 21 nM | [6] |

| 15-keto-13,14-dihydro-PGE1 | 14.8 µg/mL | - | [5][7] |

Note: The stereochemistry at the C-15 position for 13,14-dihydro-PGE1 in these studies is presumed to be the natural (S) configuration.

The data indicates that 13,14-dihydro-PGE1 is a potent inhibitor of platelet aggregation, with an efficacy comparable to that of the parent compound, PGE1[5][8]. In contrast, the 15-keto metabolite shows significantly weaker activity[5].

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of compounds like 13,14-dihydro-15(R)-PGE1 on platelet function.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard method for assessing platelet function in vitro.

Objective: To measure the ability of 13,14-dihydro-15(R)-PGE1 to inhibit platelet aggregation induced by an agonist (e.g., ADP).

Materials:

-

Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.

-

3.2% or 3.8% sodium citrate anticoagulant tubes.

-

Light Transmission Aggregometer.

-

Agonist solution (e.g., Adenosine diphosphate - ADP).

-

13,14-dihydro-15(R)-PGE1 stock solution.

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

Aggregometer cuvettes with stir bars.

Procedure:

-

Preparation of PRP and PPP:

-

Collect whole blood into sodium citrate tubes.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).

-

Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Platelet Aggregation Assay:

-

Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Pipette the required volume of PRP into aggregometer cuvettes with stir bars.

-

Pre-warm the PRP to 37°C for a specified time (e.g., 5 minutes).

-

Add the desired concentration of 13,14-dihydro-15(R)-PGE1 or vehicle control to the PRP and incubate for a defined period (e.g., 1-2 minutes).

-

Add the platelet agonist (e.g., ADP) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. An IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) can be determined by testing a range of concentrations of 13,14-dihydro-15(R)-PGE1.

Measurement of Intracellular cAMP Levels (ELISA)

Objective: To quantify the effect of 13,14-dihydro-15(R)-PGE1 on intracellular cAMP levels in platelets.

Materials:

-

Washed platelets (prepared by centrifuging PRP and resuspending the platelet pellet in a suitable buffer).

-

13,14-dihydro-15(R)-PGE1 stock solution.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

Commercially available cAMP ELISA kit.

-

Microplate reader.

Procedure:

-

Platelet Preparation: Prepare washed platelets and resuspend them to a standardized concentration.

-

Incubation:

-

Pre-incubate the washed platelets with a phosphodiesterase inhibitor at 37°C for a specified time.

-

Add different concentrations of 13,14-dihydro-15(R)-PGE1 or vehicle control and incubate for a defined period (e.g., 5-10 minutes).

-

-

Cell Lysis: Stop the reaction and lyse the platelets using the lysis buffer provided in the ELISA kit.

-

cAMP Measurement:

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

-

Read the absorbance on a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentration in the platelet samples is then determined by interpolating from the standard curve.

Conclusion

13,14-dihydro-15(R)-PGE1, as an analog of a major metabolite of the potent anti-platelet agent PGE1, holds significant potential for therapeutic development. Its mechanism of action is likely to be centered on the modulation of intracellular cAMP levels through interactions with the IP and EP3 receptors on the platelet surface. While specific data on the 15(R) isomer is currently lacking, the established methodologies of light transmission aggregometry and cAMP ELISA provide a robust framework for its characterization. Further research is warranted to elucidate the precise quantitative effects and receptor binding profile of this specific stereoisomer, which will be crucial for its potential translation into clinical applications for the prevention and treatment of thrombotic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of platelet aggregation by prostaglandin E1 (PGE1) in diabetic patients during therapy with clopidogrel and aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endotell.ch [endotell.ch]

- 4. PGE1 and PGE2 modify platelet function through different prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergism between PGE1-metabolites(13,14-dihydro-prostaglandin E1, 15-keto prostaglandin E1, 15-keto-13,14-dihydro-prostaglandin E1) and nitric oxide (NO) on platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antiplatelet, antineutrophil and vasodilating properties of 13,14-dihydro-PGE1 (PGE0)--an in vivo metabolite of PGE1 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential of Chirality: A Technical Guide to the Physiological Relevance of Unnatural R-Configuration in Prostaglandins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, pain, and cancer.[1] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure, with naturally occurring prostaglandins possessing a specific S-configuration at key chiral centers. This in-depth technical guide explores the burgeoning field of unnatural R-configured prostaglandins, focusing on their synthesis, enhanced biological stability, and unique pharmacological profiles. We delve into the experimental methodologies used to characterize these novel compounds and present a comprehensive overview of their potential therapeutic applications, particularly in oncology.

Introduction: The Significance of Stereochemistry in Prostaglandin Function

Prostaglandins exert their diverse effects by binding to and activating a family of G-protein coupled receptors (GPCRs).[2] The stereochemistry of the prostaglandin molecule, particularly the orientation of functional groups on the cyclopentane ring and its two side chains, is a critical determinant of receptor binding affinity and subsequent signal transduction.[3] Naturally occurring prostaglandins, such as PGE2 and PGF2α, possess an S-configuration at specific chiral centers, which has long been considered essential for their biological activity.

However, recent research has challenged this paradigm, demonstrating that synthetic prostaglandins with an unnatural R-configuration at certain positions can exhibit not only retained but often enhanced biological activity and improved pharmacokinetic properties. A seminal study in the field of cancer research has shown that inverting the stereocenter at the C-12 position from the natural S to an unnatural R configuration in a prostaglandin A1 analogue resulted in significantly increased biological stability and more potent antitumor activity.[1] This discovery has opened a new avenue for the rational design of prostaglandin-based therapeutics with superior efficacy and durability.

Enhanced Biological Stability of R-Configured Prostaglandins

A major hurdle in the therapeutic development of natural prostaglandins is their rapid metabolism and inactivation in vivo. This metabolic instability necessitates frequent administration and can limit their clinical utility. The unnatural R-configuration can confer enhanced resistance to enzymatic degradation, leading to a longer biological half-life.

Table 1: Qualitative Comparison of Biological Stability

| Prostaglandin Analogue | Stereochemistry at C-12 | Biological Stability | Antitumor Potency |

| Natural PGA1 Analogue | S | Low | Moderate |

| Unnatural PGA1 Analogue | R | High | High |

This table is a qualitative summary based on findings that demonstrate the enhanced stability and potency of R-configured prostaglandins. Specific quantitative data from direct comparative studies was not available in the public domain at the time of this review.

Experimental Protocol: Prostaglandin Stability Assay in Rat Plasma

This protocol outlines a method to assess the in vitro stability of prostaglandin analogues in plasma.

1. Materials:

-

Test prostaglandin analogues (R- and S-configured)

-

Rat plasma (freshly collected with anticoagulant)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Internal standard (a stable, structurally similar molecule)

-

LC-MS/MS system

2. Procedure:

-

Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).

-

Pre-warm rat plasma to 37°C.

-

Spike the test compounds into the pre-warmed plasma at a final concentration of 1 µM.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

-

Immediately quench the enzymatic activity by adding three volumes of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples to precipitate plasma proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and analyze the concentration of the parent compound by LC-MS/MS.

10. Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of remaining compound against time.

-

Determine the half-life (t½) of the compound in plasma from the slope of the linear regression.

Workflow for determining the in vitro stability of prostaglandins in plasma.

Enhanced Antitumor Activity of R-Configured Prostaglandins

The increased biological stability of R-configured prostaglandins translates to more sustained target engagement and, consequently, enhanced pharmacological effects. In the context of cancer, certain R-configured prostaglandin analogues have demonstrated superior potency in inhibiting tumor cell growth compared to their S-configured counterparts.

Table 2: Comparative Antitumor Activity of Prostaglandin Analogues

| Prostaglandin Analogue | Stereochemistry at C-12 | Cell Growth Inhibition (IC50) | p21 Induction | G1 Phase Cell Cycle Arrest |

| Natural PGA1 Analogue | S | Higher | Moderate | Moderate |

| Unnatural PGA1 Analogue | R | Lower | Strong | Strong |

This table provides a qualitative comparison of the antitumor effects. Specific IC50 values are dependent on the cell line and experimental conditions and were not publicly available for a direct R vs. S comparison.

Experimental Protocol: Cell Growth Inhibition Assay

This protocol describes a method to determine the concentration of a prostaglandin analogue that inhibits the growth of a cancer cell line by 50% (IC50).

1. Materials:

-

Cancer cell line (e.g., human glioma cells)

-

Cell culture medium and supplements

-

Test prostaglandin analogues (R- and S-configured)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Microplate reader

2. Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the R- and S-configured prostaglandin analogues in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

8. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Signaling Pathways of R-Configured Prostaglandins

The enhanced antitumor activity of R-configured prostaglandins is attributed to their ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis. One of the critical mechanisms identified is the induction of the cyclin-dependent kinase (CDK) inhibitor p21.

Induction of p21 and Cell Cycle Arrest

The p21 protein is a potent inhibitor of CDKs, and its induction leads to a halt in the cell cycle, typically at the G1 phase. This prevents cancer cells from proliferating uncontrollably. R-configured prostaglandin analogues have been shown to be potent inducers of p21 expression.

R-configured prostaglandins induce p21, leading to cell cycle arrest.

Experimental Protocol: Western Blot Analysis of p21 Induction

This protocol details the detection of p21 protein levels in cancer cells treated with prostaglandin analogues.

1. Materials:

-

Cancer cell line

-

Test prostaglandin analogues (R- and S-configured)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against p21

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

2. Procedure:

-

Treat cancer cells with the R- and S-configured prostaglandin analogues for various time points.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against p21 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

11. Data Analysis:

-

Quantify the band intensities for p21 and the loading control using densitometry software.

-

Normalize the p21 band intensity to the corresponding loading control band intensity.

-

Compare the normalized p21 levels between treated and untreated samples.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cancer cells treated with prostaglandin analogues using propidium iodide (PI) staining.

1. Materials:

-

Cancer cell line

-

Test prostaglandin analogues (R- and S-configured)

-

PBS

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

2. Procedure:

-

Treat cancer cells with the R- and S-configured prostaglandin analogues for a specified time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells on ice for at least 30 minutes.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

8. Data Analysis:

-

Use flow cytometry analysis software to generate a histogram of DNA content (PI fluorescence).

-

Gate the cell populations corresponding to the G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

-

Compare the cell cycle distribution between treated and untreated samples.

Workflow for analyzing cell cycle distribution using flow cytometry.

Synthesis of R-Configured Prostaglandins

The synthesis of prostaglandins with specific stereochemistry is a complex challenge in organic chemistry. The introduction of an unnatural R-configuration often requires the development of novel synthetic strategies or the adaptation of existing methods. While a detailed synthetic scheme for the 12-R-prostaglandin A1 methyl ester from the key antitumor study is not fully available in the public domain, the general approach often involves stereoselective reactions and the use of chiral catalysts or starting materials. The Corey lactone is a common intermediate in many prostaglandin syntheses and can be modified to achieve the desired stereochemistry.

Future Perspectives and Conclusion

The discovery of the enhanced biological activity and stability of unnatural R-configured prostaglandins represents a significant advancement in the field of medicinal chemistry. These findings underscore the importance of exploring stereochemical diversity in drug design. Further research is warranted to:

-

Synthesize and screen a wider range of R-configured prostaglandin analogues to identify compounds with improved therapeutic indices for various diseases.

-

Elucidate the precise molecular interactions between R-configured prostaglandins and their receptors to understand the structural basis for their enhanced activity.

-

Conduct comprehensive in vivo studies to evaluate the pharmacokinetics, efficacy, and safety of these novel compounds in relevant animal models.

References

- 1. Potent prostaglandin A1 analogs that suppress tumor cell growth through induction of p21 and reduction of cyclin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of prostaglandins on the regulation of tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 13,14-dihydro-15(R)-PGE1 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-dihydro-15(R)-PGE1 is an analog of Prostaglandin E1 (PGE1), a member of the prostaglandin family of lipid compounds that are derived enzymatically from fatty acids. Prostaglandins play a key role in a variety of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction. PGE1 exerts its effects by binding to a family of four G-protein coupled receptors (GPCRs) designated as EP1, EP2, EP3, and EP4.[1][2][3] The specific cellular response to PGE1 is dictated by the EP receptor subtype expressed in a given cell type and their corresponding downstream signaling pathways.

This document provides detailed protocols for cell-based assays to characterize the activity of 13,14-dihydro-15(R)-PGE1. Given the limited direct data on this specific analog, the following protocols are based on the well-established signaling pathways of its parent compound, PGE1. It is presumed that 13,14-dihydro-15(R)-PGE1 will interact with one or more of the EP receptors. The provided assays will enable researchers to determine which receptor subtype is activated and to quantify the compound's potency and efficacy.

Signaling Pathways of PGE1 Receptors

PGE1 receptor subtypes are coupled to different G-proteins, leading to distinct intracellular signaling cascades:

-

EP1 Receptor: Coupled to the Gq alpha subunit (Gαq), its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium concentration.[1][4]

-